molecular formula C6H11NO3S B177089 Cycloalliin CAS No. 15042-85-0

Cycloalliin

Cat. No.: B177089
CAS No.: 15042-85-0
M. Wt: 177.22 g/mol
InChI Key: JYMHODZXTIGVPA-UHFFFAOYSA-N
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Description

Cycloalliin is an organosulfur compound found in garlic (Allium sativum). It is known for its health benefits, particularly in cardiovascular disease and obesity management. This compound is a cyclic derivative of alliin, another sulfur-containing compound in garlic. This compound has been studied for its potential therapeutic effects, including its role in inhibiting cancer cell invasion and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloalliin is typically synthesized during the storage of raw garlic at high temperatures. The optimal extraction conditions for obtaining this compound from garlic involve using principal component analysis. The extraction variables include temperature (40-80°C), time (0.5-12 hours), and pH (4-12). The highest yield of this compound is achieved at a temperature of 80°C, with an incubation time of 12 hours, and at pH 10 .

Industrial Production Methods: Industrial production of this compound involves the extraction of garlic at controlled temperatures and pH levels to maximize yield. The process includes prolonged extraction times and storage conditions that enhance the this compound content. For instance, garlic stored at 60°C for 30 days shows higher levels of this compound and polyphenols .

Chemical Reactions Analysis

Types of Reactions: Cycloalliin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of common reagents and specific conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

Cycloalliin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:

Mechanism of Action

Cycloalliin exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of transforming growth factor (TGF)-β-induced EMT. This compound suppresses Smad3 phosphorylation and the expression of Snail, a transcription factor that promotes EMT. This inhibition reduces the invasive and metastatic potential of cancer cells . Additionally, this compound’s antioxidant properties contribute to its health benefits by scavenging free radicals and enhancing endogenous antioxidant enzymes .

Comparison with Similar Compounds

Cycloalliin’s stability and unique health benefits make it a valuable compound for various applications in research and industry.

Biological Activity

Cycloalliin, a cyclic sulfur imino acid predominantly found in garlic and onions, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacokinetics, effects on lipid metabolism, anti-inflammatory properties, and potential therapeutic applications, supported by relevant studies and data.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its biological activity. A study investigated the pharmacokinetics of this compound in rats after both intravenous and oral administration. Key findings include:

  • Rapid Elimination : After intravenous administration at 50 mg/kg, this compound was quickly eliminated from the bloodstream, with 97.8% recovery in urine within 48 hours.
  • Oral Absorption : Following oral administration (25 mg/kg and 50 mg/kg), this compound appeared rapidly in plasma, with a time to maximum concentration (tmaxt_{max}) of approximately 0.47 hours at 25 mg/kg and 0.67 hours at 50 mg/kg.
  • Distribution : this compound was distributed extensively to various organs, particularly the kidneys, heart, liver, and lungs.
  • Bioavailability : The bioavailability was low (3.73% at 25 mg/kg and 9.65% at 50 mg/kg), primarily due to metabolic reduction by intestinal flora and poor absorption in the upper gastrointestinal tract .

Effects on Lipid Metabolism

This compound has been shown to significantly impact lipid metabolism. In a study involving Sprague-Dawley rats fed an atherogenic diet, this compound supplementation led to:

  • Reduction in Serum Triacylglycerol (TAG) : At concentrations of 0.1% and 0.3%, this compound reduced serum TAG levels by approximately 40% compared to control groups.
  • Cholesterol Ester Levels : While serum cholesterol ester levels decreased slightly in this compound groups, hepatic lipid levels remained comparable across all groups.
  • Mechanism of Action : The reduction in TAG was attributed to alterations in lipoprotein assembly and secretion processes rather than changes in hepatic TAG synthesis .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been highlighted in various studies:

  • Fibrinolytic Activity : this compound has been reported to enhance fibrinolytic activity in humans, which may contribute to cardiovascular health by reducing clot formation.
  • Platelet Aggregation Inhibition : It also inhibits platelet aggregation, suggesting potential benefits for preventing thrombotic events .

Study on Diabetic Rats

In a controlled experiment involving diabetic rats, this compound was administered to evaluate its effects on glucose metabolism and serum lipid profiles. The results indicated that:

  • This compound treatment led to significant reductions in fasting blood glucose levels and improved overall lipid profiles.
  • The study concluded that this compound may possess hypoglycemic properties alongside its lipid-lowering effects .

Clinical Implications

Research indicates that this compound could be beneficial for managing conditions such as hyperlipidemia and diabetes due to its multifaceted biological activities. Its ability to lower TAG levels while enhancing fibrinolytic activity positions it as a promising candidate for further clinical exploration.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Serum TAG ReductionApproximately 40% reduction at 0.1% and 0.3% levels ,
Fibrinolytic ActivityIncreased activity observed in human studies
Platelet Aggregation InhibitionSignificant inhibition noted
PharmacokineticsLow bioavailability; rapid elimination ,

Properties

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMHODZXTIGVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486725
Record name 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-85-0, 455-41-4
Record name 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloalliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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